molecular formula C34H24ClN3O3 B11686141 (5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686141
M. Wt: 558.0 g/mol
InChI Key: WRJFTRYSAQIQTG-BRPDVVIDSA-N
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Description

The compound (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a diazinane trione core, and various phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

For large-scale production, the synthesis may be optimized to include continuous flow processes and the use of more environmentally friendly solvents and reagents. Industrial methods often focus on maximizing yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C34H24ClN3O3

Molecular Weight

558.0 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C34H24ClN3O3/c1-22-12-16-28(17-13-22)38-33(40)29(32(39)36-34(38)41)20-25-21-30(23-8-4-2-5-9-23)37(27-18-14-26(35)15-19-27)31(25)24-10-6-3-7-11-24/h2-21H,1H3,(H,36,39,41)/b29-20-

InChI Key

WRJFTRYSAQIQTG-BRPDVVIDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)C(=O)NC2=O

Origin of Product

United States

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